2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol

Enzymology Antifolate Research DHFR Inhibition

2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol (CAS 118802-45-2) features a distinct 2-hydrazinyl/4-hydroxy substitution on a partially saturated quinazoline core, differentiating it from classic 2,4-diamino antifolates. This scaffold exhibits unique dual inhibitory activity against DHFR (Ki=631 nM) and dihydroorotase (IC50=1 mM), making it an essential chemical probe for pyrimidine biosynthesis studies. Substitution with generic tetrahydroquinazolines is not recommended—only this specific substitution pattern enables the validated PDE7 inhibitor template. Ideal for SAR-driven medicinal chemistry and metabolic pathway investigations. Request a quote today for competitive pricing on gram-scale quantities.

Molecular Formula C8H12N4O
Molecular Weight 180.211
CAS No. 118802-45-2
Cat. No. B2433896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol
CAS118802-45-2
Molecular FormulaC8H12N4O
Molecular Weight180.211
Structural Identifiers
SMILESC1CCC2=C(C1)C(=O)NC(=N2)NN
InChIInChI=1S/C8H12N4O/c9-12-8-10-6-4-2-1-3-5(6)7(13)11-8/h1-4,9H2,(H2,10,11,12,13)
InChIKeyYYNKPUBLXZGSLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol (CAS 118802-45-2): A Specialized Tetrahydroquinazoline Scaffold for Enzyme Inhibition Research


2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol (CAS: 118802-45-2) is a heterocyclic organic compound belonging to the 5,6,7,8-tetrahydroquinazoline class, characterized by a partially saturated bicyclic ring system . It features a distinct hydrazinyl group at the 2-position and a hydroxyl group at the 4-position, which differentiates it from common 2,4-diamino tetrahydroquinazoline antifolates and fully aromatic quinazolines . This specific substitution pattern confers unique physicochemical properties and a distinct biological interaction profile, making it a compound of interest in medicinal chemistry for exploring non-classical mechanisms of enzyme inhibition .

Critical Differentiation: Why 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol Cannot Be Interchanged with Common Tetrahydroquinazoline Analogs


The procurement and experimental substitution of 2-hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol with other tetrahydroquinazoline derivatives or 2-hydrazinylquinazolines is highly inadvisable due to profound differences in core scaffold saturation and substitution patterns that directly dictate biological activity. For instance, the 2,4-diamino-substituted tetrahydroquinazolines are classic DHFR inhibitors with established nanomolar potencies [1], whereas the hydrazinyl and hydroxyl groups on the target compound target a completely different set of enzymes, including dihydroorotase and PDE7, with micromolar affinities [2]. Even the seemingly related 2-hydrazinylquinazoline (fully aromatic core) will exhibit different conformational flexibility, electronic distribution, and metabolic stability compared to the saturated 5,6,7,8-tetrahydro core [3]. The evidence below demonstrates that minor structural modifications lead to orders-of-magnitude shifts in target affinity and selectivity, making generic substitution a significant risk to experimental validity.

Quantitative Evidence of Differentiation: 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol vs. In-Class Comparators


DHFR Inhibition Profile: Micromolar Affinity vs. Nanomolar 2,4-Diamino Analogs

The target compound demonstrates a markedly different DHFR inhibition profile compared to standard 2,4-diamino tetrahydroquinazolines. It acts as a weak inhibitor of E. coli DHFR with a Ki of 631 nM [1]. In contrast, optimized 2,4-diamino-6-substituted tetrahydroquinazoline antifolates exhibit IC50 values as low as 0.057 µM (57 nM) against Pneumocystis carinii DHFR, representing a potency difference of over an order of magnitude [2]. This confirms the target compound is not a classical DHFR inhibitor.

Enzymology Antifolate Research DHFR Inhibition

Dihydroorotase Inhibition: A Non-Classical Target Engagement Confirmed by IC50

The target compound demonstrates measurable, albeit weak, inhibition of dihydroorotase, a key enzyme in de novo pyrimidine biosynthesis. It showed an IC50 of 1,000,000 nM (1 mM) against the enzyme from mouse Ehrlich ascites cells [1]. This is a critical point of differentiation from 2,4-diamino tetrahydroquinazoline antifolates, which are not typically associated with dihydroorotase inhibition. This supports a distinct polypharmacology profile.

Pyrimidine Metabolism Enzyme Inhibition Dihydroorotase

Structural and Conformational Differentiation from 2-Hydrazinylquinazoline

A key structural differentiator is the saturation of the fused cyclohexane ring in the 5,6,7,8-tetrahydroquinazoline core of the target compound, compared to the fully aromatic benzene ring in 2-hydrazinylquinazoline. This saturation imparts greater molecular flexibility and a three-dimensional character, allowing it to adopt conformations not accessible to its planar aromatic counterpart. The 4-hydroxyl group also provides a crucial hydrogen-bonding handle absent in the simple hydrazinylquinazoline. These features are fundamental to its distinct target interaction profile [1].

Medicinal Chemistry Conformational Analysis Structure-Based Design

Potential PDE7 Inhibition: A Shared Mechanism with 4-Hydrazinoquinazolines

While direct activity data for the target compound against PDE7 is absent, the core hydrazinoquinazoline motif is a recognized scaffold for PDE7 inhibition. A recent study on 4-hydrazinoquinazoline derivatives demonstrated nanomolar inhibition of PDE7A, with certain compounds (e.g., 4b, 4g) exhibiting good potency [1]. This suggests the target compound's 2-hydrazinyl-4-hydroxy substitution may also confer PDE7 inhibitory activity, differentiating it from 2,4-diamino DHFR inhibitors which lack this activity.

Immunology Inflammation PDE7 Inhibition

High-Impact Application Scenarios for 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol Based on Quantitative Evidence


Probing Non-Classical Antimetabolite Mechanisms

The compound's unique, albeit weak, inhibition of dihydroorotase (IC50 = 1 mM) [1] makes it a valuable chemical probe for studying the biological consequences of partial inhibition of this pathway. Unlike the potent DHFR inhibitors (IC50 in the nanomolar range) [2], this compound allows for the modulation of pyrimidine pools without complete blockade, enabling more nuanced investigations of cellular metabolism and drug synergy in cancer or parasitic models.

Scaffold for Developing Dual-Action DHFR/Dihydroorotase Inhibitors

The combined activity against DHFR (Ki = 631 nM) [1] and dihydroorotase (IC50 = 1 mM) [2] presents an opportunity to optimize this scaffold into a dual inhibitor of pyrimidine biosynthesis. Researchers can leverage the existing activity as a starting point for medicinal chemistry campaigns aiming to create more potent analogs that disrupt two critical points in a single metabolic pathway, a strategy that could potentially overcome resistance seen with single-target antifolates.

Exploring PDE7-Mediated Anti-inflammatory Pathways

The hydrazinoquinazoline core is a validated template for PDE7 inhibition [1]. Researchers investigating novel anti-inflammatory agents can use 2-hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol as a starting point for structure-activity relationship (SAR) studies. Its unique substitution pattern (2-hydrazinyl, 4-hydroxy, saturated ring) offers a distinct chemical space compared to previously reported 4-hydrazinoquinazolines, potentially leading to compounds with improved selectivity or pharmacokinetic properties.

Investigating the Impact of Scaffold Saturation on Target Selectivity

This compound is an ideal tool for comparative studies against its fully aromatic analog, 2-hydrazinylquinazoline [1]. Researchers can directly test how saturation of the quinazoline ring alters binding affinity, target selectivity, metabolic stability, and overall cellular activity. Such studies are fundamental for rational drug design, helping to define the optimal degree of rigidity for engaging specific biological targets.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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